{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride
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Overview
Description
The compound “{4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride” is a complex coordination compound featuring a palladium ion at its core. This compound is part of the porphyrin family, which are macrocyclic compounds known for their role in biological systems such as hemoglobin and chlorophyll. The palladium ion in this compound is coordinated with four pyridinium groups, making it a unique and highly specialized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride” typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde under acidic conditions.
Introduction of Palladium: The palladium ion is introduced into the porphyrin core through a metallation reaction. This is usually achieved by reacting the porphyrin with a palladium salt, such as palladium chloride, in the presence of a base.
Attachment of Pyridinium Groups: The final step involves the quaternization of the pyridine groups to form pyridinium ions. This is typically done by reacting the metallated porphyrin with methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the palladium ion can change its oxidation state.
Reduction: Reduction reactions can also occur, particularly involving the pyridinium groups.
Substitution: The compound can participate in substitution reactions, where ligands around the palladium ion can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state of palladium, while reduction could lead to the formation of palladium(0) complexes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation. Its unique structure allows it to facilitate these reactions efficiently.
Biology
In biological research, the compound is studied for its potential as a photosensitizer in photodynamic therapy. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for cancer treatment.
Medicine
The compound’s potential in medicine extends to its use as an imaging agent. Its porphyrin core can be functionalized with various imaging moieties, making it useful in diagnostic imaging techniques such as MRI and PET scans.
Industry
In industry, the compound is explored for its use in the development of advanced materials. Its coordination properties make it suitable for creating metal-organic frameworks and other nanostructured materials.
Mechanism of Action
The mechanism by which “{4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride” exerts its effects involves several pathways:
Catalysis: The palladium ion acts as a catalytic center, facilitating various chemical reactions by lowering the activation energy.
Photosensitization: Upon light activation, the compound generates reactive oxygen species, which can induce cell death in targeted cancer cells.
Imaging: The compound’s structure allows it to bind to specific biological targets, enhancing the contrast in imaging techniques.
Comparison with Similar Compounds
Similar Compounds
{4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}platinum(4+) tetrachloride: Similar in structure but with a platinum ion instead of palladium.
{4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}nickel(4+) tetrachloride: Contains a nickel ion, offering different catalytic properties.
Uniqueness
The uniqueness of “{4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride” lies in its palladium center, which provides distinct catalytic and electronic properties compared to its platinum and nickel counterparts. This makes it particularly effective in specific catalytic and photodynamic applications.
Properties
Molecular Formula |
C44H36ClN8Pd+3 |
---|---|
Molecular Weight |
818.7 g/mol |
IUPAC Name |
palladium(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C44H36N8.ClH.Pd/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;/h5-28H,1-4H3;1H;/q+2;;+2/p-1 |
InChI Key |
DVLLDMLKKAUJTK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Pd+2] |
Origin of Product |
United States |
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